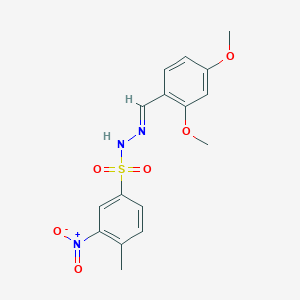![molecular formula C19H18N2O B5802435 3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile, commonly referred to as MPAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of MPAP is not fully understood, but it is believed to act as a competitive antagonist at the dopamine D3 receptor. This receptor is primarily found in the mesolimbic system of the brain and is involved in the regulation of reward and motivation. By blocking the activity of this receptor, MPAP may help to reduce addictive behaviors and other related disorders.
Biochemical and Physiological Effects
MPAP has been shown to have a range of biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, it has also been found to inhibit the activity of the vesicular monoamine transporter 2 (VMAT2). This transporter is involved in the packaging and release of dopamine and other neurotransmitters in the brain. By inhibiting its activity, MPAP may help to reduce the levels of dopamine and other neurotransmitters in the brain, leading to a reduction in addictive behaviors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPAP in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, there are also limitations to its use. For example, it is not yet known how MPAP affects other dopamine receptors or other neurotransmitter systems. Additionally, further research is needed to determine the optimal dosages and administration methods for MPAP in lab experiments.
Future Directions
There are a number of future directions for research on MPAP. One area of interest is its potential as a therapeutic agent for addiction and other related disorders. Additionally, further research is needed to fully understand its mechanism of action and how it affects other dopamine receptors and neurotransmitter systems. Finally, there is potential for the development of new compounds based on the structure of MPAP that may have even greater selectivity and efficacy as therapeutic agents.
Synthesis Methods
MPAP can be synthesized through a multi-step process that involves the reaction of 4-morpholinylphenylboronic acid with 2-phenylacrylonitrile. The reaction is catalyzed by palladium and is carried out in the presence of a base. The resulting product is then purified through a series of chromatographic techniques.
Scientific Research Applications
MPAP has been found to have a range of potential applications in scientific research. One of the most promising areas is its use as a selective dopamine D3 receptor antagonist. This receptor is involved in a range of neurological disorders, including addiction and schizophrenia. MPAP has been shown to block the activity of this receptor, making it a potential therapeutic agent for these disorders.
properties
IUPAC Name |
(Z)-3-(4-morpholin-4-ylphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-15-18(17-4-2-1-3-5-17)14-16-6-8-19(9-7-16)21-10-12-22-13-11-21/h1-9,14H,10-13H2/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMYRSSSEFHZLX-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[4-(morpholin-4-yl)phenyl]-2-phenylprop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)



![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)